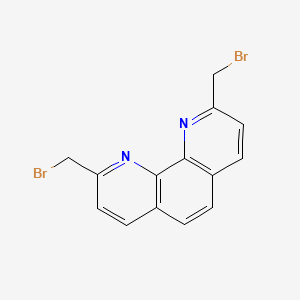

2,9-Bis(bromomethyl)-1,10-phenanthroline

Description

Structure

3D Structure

Properties

CAS No. |

78831-37-5 |

|---|---|

Molecular Formula |

C14H10Br2N2 |

Molecular Weight |

366.05 g/mol |

IUPAC Name |

2,9-bis(bromomethyl)-1,10-phenanthroline |

InChI |

InChI=1S/C14H10Br2N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)18-14(10)13(9)17-11/h1-6H,7-8H2 |

InChI Key |

DGDBWGQSYCEWHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)CBr)N=C(C=C2)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 2,9-Bis(bromomethyl)-1,10-phenanthroline

The synthesis of the title compound is most commonly achieved through the direct halogenation of neocuproine. However, multistep pathways have also been explored to access this and related structures.

The most direct route to 2,9-disubstituted halomethyl-1,10-phenanthrolines involves the free radical halogenation of 2,9-dimethyl-1,10-phenanthroline. dtic.mil The use of N-bromosuccinimide (NBS) as a brominating agent is a common strategy. The reaction typically proceeds by refluxing 2,9-dimethyl-1,10-phenanthroline with NBS in a suitable solvent, often with a radical initiator.

It is important to note that controlling the stoichiometry of NBS is crucial to achieve the desired bis(bromomethyl) product. The use of a significant excess of NBS can lead to the formation of the perhalogenated product, 2,9-bis(tribromomethyl)-1,10-phenanthroline. dtic.mil For instance, refluxing 2,9-dimethyl-1,10-phenanthroline with 15 equivalents of NBS in chloroform (B151607) for 6 hours results in the formation of the tribromomethyl derivative. dtic.mil

Similarly, N-chlorosuccinimide (NCS) can be employed for the synthesis of the corresponding 2,9-bis(chloromethyl)-1,10-phenanthroline.

While direct halogenation is prevalent, multistep synthetic pathways can also be envisioned, often starting from more functionalized phenanthroline precursors. For example, a potential, though less direct, route could involve the reduction of 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168). This dialdehyde (B1249045) can be synthesized by the oxidation of 2,9-dimethyl-1,10-phenanthroline using selenium dioxide. asianpubs.orgresearchgate.net The subsequent conversion of the aldehyde groups to hydroxymethyl groups followed by bromination would constitute a multistep synthesis.

Another theoretical multistep approach could start from 1,10-phenanthroline-2,9-dicarboxylic acid. This diacid can be prepared by the oxidation of 2,9-dimethyl-1,10-phenanthroline. researchgate.net The dicarboxylic acid could then be reduced to the corresponding diol, which can subsequently be brominated to yield this compound.

The synthesis of this compound often requires careful optimization to maximize the yield and purity, primarily by controlling the reaction conditions of the direct bromination of neocuproine. Key parameters that can be adjusted include the molar ratio of the reactants, the choice of solvent, the reaction temperature, and the reaction time. For instance, it has been noted that the preparation of this compound from 2,9-dimethyl-1,10-phenanthroline and NBS can result in variable and low yields without careful optimization.

Purification of the crude product is also a critical step. Column chromatography is a frequently used technique to separate the desired bis(bromomethyl) product from unreacted starting material, monobrominated intermediates, and over-brominated byproducts. The choice of eluent system for chromatography needs to be carefully selected to achieve effective separation.

Chemical Reactivity and Derivatization Pathways

The synthetic utility of this compound lies in the high reactivity of its benzylic bromine atoms, which are susceptible to a variety of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms in this compound can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities. This reactivity is central to the design of complex ligands with tailored properties for metal coordination and other applications. dtic.mil

A significant application of this compound is in the synthesis of amine-substituted derivatives. These compounds are of interest for their potential as ligands in coordination chemistry, with applications in areas such as catalysis and medicinal chemistry. The reaction involves the nucleophilic attack of an amine on the bromomethyl groups, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

The reaction can be carried out with a variety of primary and secondary amines to yield the corresponding N,N'-((1,10-phenanthroline-2,9-diyl)bis(methylene))diamines. The specific reaction conditions, such as the choice of solvent, temperature, and the use of a base to neutralize the hydrobromic acid formed during the reaction, will depend on the nucleophilicity and steric bulk of the amine.

| Amine Reactant | Resulting Derivative Structure |

| Primary Amine (R-NH₂) | N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine |

| Secondary Amine (R₂NH) | N,N,N',N'-tetraalkyl-1,10-phenanthroline-2,9-dimethanamine |

Reactions with Hydroxyl-Containing Nucleophiles leading to Bis(hydroxymethyl) Derivatives

The substitution of the bromide ions by hydroxyl groups provides a direct pathway to 2,9-bis(hydroxymethyl)-1,10-phenanthroline, a highly preorganized ligand. This transformation is typically achieved by reacting the bis(bromomethyl) precursor with a source of hydroxide (B78521) ions. The resulting diol, 2,9-bis(hydroxymethyl)-1,10-phenanthroline (also referred to as PDALC), is a valuable ligand in coordination chemistry due to its rigid aromatic backbone and the presence of neutral oxygen donor atoms, which enhance its ability to form stable complexes with various metal ions. The rigid structure of the phenanthroline core holds the hydroxymethyl groups in a specific conformation, which is advantageous for metal ion coordination.

Coupling Reactions with Other Functional Moieties (e.g., Pyrrolidinemethanol)

The electrophilic nature of the carbon-bromine bond in this compound facilitates coupling reactions with a variety of nucleophiles. While direct literature for the reaction with pyrrolidinemethanol is not specified, the principle involves nucleophilic substitution. Functional groups containing amines or alcohols can readily displace the bromide ions. For instance, coupling with amines is a common strategy to introduce new functionalities. A general procedure involves the reaction of a phenanthroline precursor, such as a dicarbaldehyde derivative, with a suitable amine, followed by reduction. For example, 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline can be reacted with various dialkylamines to form an intermediate diimine, which is then reduced using a reducing agent like sodium borohydride (B1222165) to yield the final 2,9-bis[(substituted-aminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthroline derivatives. nih.gov This multi-step approach starting from the dialdehyde highlights a versatile method for creating complex phenanthroline-based structures.

Oxidation Reactions

The methyl groups, or their halogenated counterparts, at the 2 and 9 positions of the phenanthroline ring can be oxidized to yield aldehydes or carboxylic acids. These oxidized derivatives are crucial building blocks for the synthesis of more complex ligands, such as amides and macrocycles.

Conversion to Dicarboxylic Acid Derivatives (e.g., 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid)

The direct oxidation of substituted bis(bromomethyl)phenanthrolines to their corresponding dicarboxylic acids has been successfully demonstrated. A notable method involves the use of iron(III)porphyrins as catalysts in conjunction with (diacetoxyiodo)benzene (B116549) as the oxidant. This system effectively converts 2,9-bis(bromomethyl)-4,7-diphenyl-1,10-phenanthroline into 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid. This catalytic approach is presented as a more cost-effective and environmentally considerate alternative to other oxidation procedures. The reaction proceeds efficiently in the presence of water, with specific iron(III)porphyrins like T(p-NO2)PPFeCl showing remarkable activity for this transformation.

Alternatively, the dicarboxylic acid can be synthesized from 2,9-dimethyl-1,10-phenanthroline through a two-step process involving an initial oxidation to the dialdehyde, followed by further oxidation with nitric acid. researchgate.net

| Starting Material | Reagents | Product | Key Features |

| 2,9-Bis(bromomethyl)-4,7-diphenyl-1,10-phenanthroline | Iron(III)porphyrin, (diacetoxyiodo)benzene, H₂O | 4,7-Diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid | Catalytic, environmentally friendly oxidation. |

| 1,10-Phenanthroline-2,9-dicarbaldehyde | Nitric Acid (HNO₃), H₂O | 1,10-Phenanthroline-2,9-dicarboxylic acid | Oxidation of the intermediate dialdehyde. |

Generation of Dicarbaldehyde Intermediates

The synthesis of 1,10-phenanthroline-2,9-dicarbaldehyde is a key step in the functionalization of the phenanthroline core. The established and most common method for preparing this dicarbaldehyde does not start from this compound but rather from the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine). researchgate.netasianpubs.org The reaction is typically carried out using selenium dioxide (SeO₂) in a solvent such as dioxane with a small amount of water. asianpubs.org The mixture is heated to reflux, and after the reaction, the product precipitates from the solution. This dialdehyde is a versatile intermediate used in the synthesis of various derivatives, including thiosemicarbazones and other complex ligands through condensation reactions. asianpubs.orgmdpi.com

| Precursor | Oxidizing Agent | Solvent | Product | Yield |

| 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) | Selenium Dioxide (SeO₂) | Dioxane/Water | 1,10-Phenanthroline-2,9-dicarbaldehyde | Good to High (up to 90%) researchgate.net |

| Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) | Selenium Dioxide (SeO₂) | Dioxane | 2,9-Bis(formyl)-4,7-diphenyl-1,10-phenanthroline | 83% nih.gov |

Reductive Dehalogenation Reactions

Reductive dehalogenation offers a method to convert the halogenated methyl groups back to methyl groups. While direct studies on this compound are not detailed, a similar reaction has been reported for its chlorinated analogue, 2,9-bis(trichloromethyl)-1,10-phenanthroline. This compound undergoes reductive dehalogenation when treated with tributyltin hydride (n-Bu₃SnH) in benzene (B151609). The reaction yields the mono-substituted product, 2-chloromethyl-9-methyl-1,10-phenanthroline, and the fully reduced 2,9-dimethyl-1,10-phenanthroline. dtic.mil This type of reaction demonstrates a pathway to generate partially or fully dehalogenated phenanthroline derivatives, which can be useful for fine-tuning the electronic properties and steric hindrance of the resulting ligands. dtic.mil

Design and Synthesis of Advanced Functionalized Derivatives

The functionalization of the 2,9-disubstituted 1,10-phenanthroline (B135089) core has led to the development of advanced molecules with specific applications. The synthetic routes described above provide access to key intermediates like the dicarboxylic acid and dicarbaldehyde, which are then used to build more complex structures.

Research in this area includes the synthesis of:

G-quadruplex Binders: Derivatives of 1,10-phenanthroline have been synthesized and evaluated for their ability to bind to and stabilize G-quadruplex DNA structures, which are considered important targets for anticancer therapies. nih.gov These ligands are often developed from dicarbaldehyde or dicarboxylic acid intermediates. mdpi.comnih.gov

Antiprotozoal Agents: Novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have been designed and synthesized as potential agents against parasites like Plasmodium falciparum and Leishmania donovani. nih.gov

Macrocyclic Ligands: The reaction of acyl chlorides derived from 1,10-phenanthroline-2,9-dicarboxylic acids with amines such as piperazine (B1678402) can produce 24-membered macrocyclic diamides. These macrocycles exhibit interesting coordination properties and have been studied for the selective extraction of f-elements.

Ligands for Catalysis and Sensing: The rigid, planar structure of the phenanthroline unit makes it an excellent scaffold for creating ligands for photoredox catalysis and for the development of chemical sensors. rsc.orgossila.com For example, 2,9-bis[p-(formyl)phenyl]-1,10-phenanthroline is used as a building block for constructing Covalent Organic Frameworks (COFs) with applications in photoreduction and biosensing. ossila.com

The versatility of the 2,9-disubstituted phenanthroline framework, enabled by the reactivity of its side chains, continues to be a fertile ground for the design and synthesis of new functional materials and molecules.

Asymmetrically Disubstituted 1,10-Phenanthroline Ligands

The synthesis of asymmetrically disubstituted 1,10-phenanthroline ligands, where different functional groups are introduced at the 2 and 9 positions, allows for the fine-tuning of their chemical and physical properties. A key strategy to achieve this involves a multi-step process starting from a readily available precursor like 2,9-dimethyl-1,10-phenanthroline.

One established method involves the initial mono-chlorination of 2,9-dimethyl-1,10-phenanthroline. This process is carefully controlled to replace one of the methyl groups with a chloromethyl group, yielding 2-chloromethyl-9-methyl-1,10-phenanthroline. This intermediate is then reacted with a nucleophile, such as 3,5-dimethylpyrazole (B48361), through a phase transfer coupling reaction to introduce the first distinct substituent. This results in the formation of an unsymmetrical ligand, for instance, 2-methyl-9-(3,5-dimethylpyrazolylmethyl)-1,10-phenanthroline. nih.gov This stepwise approach ensures the selective introduction of different functionalities at the two reactive sites.

The synthesis of 2-methyl-9-(3,5-dimethylpyrazolylmethyl)-1,10-phenanthroline can be summarized in the following steps, starting from 2,9-dimethyl-1,10-phenanthroline:

Oxidation with hydrogen peroxide in acetic acid.

Reaction with acetic anhydride.

Treatment with potassium carbonate in ethanol.

Reaction with phosphorus trichloride (B1173362) to yield the mono-chlorinated intermediate.

Coupling with 3,5-dimethylpyrazole in the presence of tetrabutylammonium (B224687) hydroxide, sodium hydroxide, in a benzene/dichloromethane solvent mixture. nih.gov

This methodology highlights a controlled pathway to asymmetrically functionalized phenanthroline ligands, which are valuable in the development of catalysts and coordination complexes with specific geometric and electronic properties. nih.gov

Integration into Polydentate and Macrocyclic Ligand Systems

The rigid 1,10-phenanthroline framework is a popular building block for constructing complex polydentate and macrocyclic ligands due to its strong metal-chelating properties. mdpi.comresearchgate.netresearchgate.netnih.gov The functional groups at the 2 and 9 positions are ideal for linking to other molecular fragments or for cyclization reactions.

While many macrocyclic phenanthroline derivatives are synthesized from precursors like 1,10-phenanthroline-2,9-dicarboxylic acid or 1,10-phenanthroline-2,9-dicarbaldehyde, mdpi.comresearchgate.netnih.govasianpubs.org 2,9-dihalo-1,10-phenanthroline derivatives are also utilized. For instance, a hexa-aza-macrocyclic compound can be synthesized through the condensation of 2,9-diamino-1,10-phenanthroline with a 2,9-dihalogeno-1,10-phenanthroline. uncw.edu

The bifunctionality of this compound makes it a prime candidate for constructing macrocycles. Reaction with diamines or other difunctional linkers can lead to the formation of various ring sizes. For example, polyamine macrocycles incorporating the phenanthroline unit, described as "Phen-CH2-NH-", are known to act as receptors for anions. semanticscholar.org

A notable example of a complex architecture is a bis-macrocycle containing two back-to-back connected 1,10-phenanthroline units. The synthesis of such structures can involve the preparation of a monocyclic precursor containing a 1,10-phenanthroline-5,6-dione (B1662461) fragment, which is then dimerized. nih.govnih.gov This demonstrates the utility of functionalized phenanthrolines in creating intricate, multi-component systems.

Table 1: Examples of Precursors for Polydentate and Macrocyclic Phenanthroline Ligands

| Precursor Compound | Resulting Structure Type | Reference |

|---|---|---|

| 1,10-Phenanthroline-2,9-dicarboxylic acid | 24-membered macrocycles | mdpi.comresearchgate.netnih.gov |

| 1,10-Phenanthroline-2,9-dicarbaldehyde | Thiosemicarbazone-based ligands | asianpubs.orgnih.gov |

| 2,9-Dihalogeno-1,10-phenanthroline | Hexa-aza-macrocycle | uncw.edu |

| 1,10-Phenanthroline-5,6-dione | Bis-macrocycle | nih.govnih.gov |

Preparation of Fluoro- and Partially Reduced Chloromethyl Derivatives

The synthesis of halogenated derivatives of 1,10-phenanthroline, particularly those containing fluorine or chlorine, is of interest for creating robust ligands for metal oxidation catalysts. dtic.mil The introduction of these halogens can enhance the catalytic activity and stability of the resulting metal complexes.

A key precursor for these derivatives is 2,9-bis(trichloromethyl)-1,10-phenanthroline, which can be synthesized from 2,9-dimethyl-1,10-phenanthroline. nih.govdtic.mil This trichloromethylated compound serves as a versatile starting point for various halogenated derivatives.

Synthesis of Chloromethyl Derivatives:

Reductive dehalogenation of 2,9-bis(trichloromethyl)-1,10-phenanthroline with four equivalents of n-Bu₃SnH in benzene can yield a mixture of chlorinated products. This reaction produces both the fully reduced 2,9-bis(chloromethyl)-1,10-phenanthroline (in 42% yield) and the partially reduced 2-(chloromethyl)-9-methyl-1,10-phenanthroline (in 14% yield). dtic.mil

Synthesis of Fluoro Derivatives:

The preparation of the fluorinated derivative, 2,9-bis(trifluoromethyl)-1,10-phenanthroline , is achieved through a halide exchange reaction. This involves reacting 2,9-bis(trichloromethyl)-1,10-phenanthroline with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentafluoride (SbF₅). The mixture is heated to high temperatures (180-220 °C) to facilitate the transformation. acs.org Another approach involves the reaction of 2,9-bis(trichloromethyl)-1,10-phenanthroline with SbF₃, which has been reported to give the trifluoro derivative in low yield (18%). dtic.mil

Table 2: Synthesis of Halogenated 1,10-Phenanthroline Derivatives

| Starting Material | Reagents | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2,9-Bis(trichloromethyl)-1,10-phenanthroline | n-Bu₃SnH, Benzene | 2,9-Bis(chloromethyl)-1,10-phenanthroline | 42% | dtic.mil |

| 2-(Chloromethyl)-9-methyl-1,10-phenanthroline | 14% | dtic.mil | ||

| 2,9-Bis(trichloromethyl)-1,10-phenanthroline | SbF₃, SbF₅ | 2,9-Bis(trifluoromethyl)-1,10-phenanthroline | - | acs.org |

| 2,9-Bis(trichloromethyl)-1,10-phenanthroline | SbF₃ | 2,9-Bis(trifluoromethyl)-1,10-phenanthroline | 18% | dtic.mil |

Coordination Chemistry and Metal Complexation

Ligand Characteristics and Metal Ion Chelation Properties

The core of the molecule's function in coordination chemistry is its ability to act as a chelating agent, binding to a central metal ion at multiple points.

The 1,10-phenanthroline (B135089) (phen) framework is a classic bidentate chelating ligand. wikipedia.orgpurdue.edu It coordinates to metal ions through the lone pair of electrons on its two nitrogen atoms, located in the heterocyclic rings. wikipedia.org This chelation forms a stable five-membered ring with the metal center, a thermodynamically favorable arrangement known as the chelate effect. The rigid, planar structure of the phenanthroline backbone preorganizes these nitrogen donors for effective metal binding. uncw.edu

The 1,10-phenanthroline scaffold readily forms stable complexes with a wide array of transition metal ions. wikipedia.orgnih.gov The substituents at the 2,9-positions, such as the bromomethyl groups in 2,9-Bis(bromomethyl)-1,10-phenanthroline, introduce significant steric hindrance around the coordinating nitrogen atoms. wikipedia.org This steric bulk can prevent the formation of tris-phenanthroline complexes (e.g., [M(phen)₃]²⁺), which are common for the unsubstituted phenanthroline ligand, and instead favors the formation of bis- or mono-phenanthroline complexes. wikipedia.orgresearchgate.net

This steric influence is critical in dictating the coordination geometry. For instance, while phenanthroline itself often forms octahedral complexes with ions like Fe(II) and Ni(II), bulky 2,9-disubstituted derivatives tend to enforce tetrahedral or five-coordinate geometries. wikipedia.orgresearchgate.net Copper(I) ions, which favor tetrahedral coordination, form highly stable and luminescent complexes of the type [Cu(phen)₂]⁺. wikipedia.org The stability of complexes with various divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net Research on related 2,9-disubstituted phenanthroline ligands has demonstrated high selectivity and stability for ions like Cd(II). uncw.edu

Table 1: Stability Constants for Metal Complexes with a Related Ligand (Data shown for 2,9-di-(2'-pyridyl)-1,10-phenanthroline (DPP) as an illustrative example of a highly preorganized 2,9-disubstituted phenanthroline ligand)

| Metal Ion | Log K₁ | Reference |

|---|---|---|

| Cd(II) | 12.21 | uncw.edu |

| Bi(III) | 15.72 | uncw.edu |

The preorganized nature of the 2,9-disubstituted 1,10-phenanthroline scaffold makes it a promising candidate for the selective complexation of f-block elements. nih.gov While direct studies on this compound with lanthanides and actinides are not widely documented, research on analogous ligands, such as 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), provides significant insight. nih.gov These studies investigate the selective binding of trivalent actinides (e.g., Am³⁺, Cm³⁺) over trivalent lanthanides (e.g., Eu³⁺, Nd³⁺). nih.gov

Theoretical studies using density functional theory (DFT) on PDA-based ligands show that functionalization at the 2,9-positions is key to this selectivity. The combination of hard (N, O) and soft (S, in modified ligands) donor atoms within a single preorganized ligand can lead to preferential binding for the softer actinide ions over the harder lanthanide ions, a concept termed "intra-ligand synergistic effect". nih.gov Further research on 4,7-oxygenated 1,10-phenanthroline-2,9-diamides has shown they readily coordinate with lanthanide nitrates. rsc.org

Structural Analysis of Metal Complexes

The precise geometry, bond lengths, and bond angles of the metal complexes formed by this compound and its analogs are determined using advanced analytical techniques.

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these coordination compounds in the solid state. researchgate.net For example, the structure of a related binuclear nickel(II) complex, di-μ-chloro-bis[chloro(2,9-dimethyl-1,10-phenanthroline)nickel(II)], was determined by this method. researchgate.net The analysis revealed a dimeric structure where each Ni(II) ion is coordinated to the two nitrogen atoms of the phenanthroline ligand and three chloride ions (one terminal and two bridging), resulting in a distorted trigonal bipyramidal geometry. researchgate.net

Table 2: Selected Bond Distances from X-ray Crystallography of a Related Ni(II) Dimer Complex (Data for di-μ-chloro-bis[chloro(2,9-dimethyl-1,10-phenanthroline)nickel(II)])

| Bond | Length (Å) | Reference |

|---|---|---|

| Ni—N(1) | 2.062(3) | researchgate.net |

| Ni—N(2) | 2.067(3) | researchgate.net |

| Ni—Cl(1) (terminal) | 2.234(1) | researchgate.net |

| Ni—Cl(2) (bridging) | 2.385(1) | researchgate.net |

| Ni—Cl(2)' (bridging) | 2.417(1) | researchgate.net |

A suite of spectroscopic techniques is employed to characterize the complexes both in solid state and in solution.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the phenanthroline ligand to the metal ion. The C=N stretching vibration of the phenanthroline ring, typically observed in the 1550-1650 cm⁻¹ range, often shifts to a different frequency upon complexation, indicating a change in the electron distribution within the ring due to metal binding. researchgate.netresearchgate.net The appearance of new bands at lower frequencies (e.g., 400-500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of these complexes provide information about the electronic transitions within the molecule. Intense absorption bands in the UV region are typically due to π→π* transitions within the aromatic phenanthroline ligand. Upon complexation, new bands may appear in the visible region, which are often assigned to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these diamagnetic complexes in solution. Chemical shifts of the protons on the phenanthroline ring are sensitive to the coordination environment and can confirm the binding of the ligand. uncw.eduunideb.humdpi.com

Mass Spectrometry (MS) : Mass spectrometry, particularly techniques like FAB-MS or ESI-MS, is used to determine the molecular weight of the complex and confirm its composition. researchgate.netunideb.hu

Table 3: Spectroscopic Data for a Related 2,9-Dimethyl-1,10-phenanthroline Complex (Illustrative data showing changes upon complexation)

| Technique | Feature | Observation in Ligand | Observation in Complex | Reference |

|---|---|---|---|---|

| IR | C=N Stretch (cm⁻¹) | ~1550 | Shifted (e.g., ~1516) | researchgate.net |

| UV-Vis | Absorption λₘₐₓ (nm) | UV region (π→π*) | Additional bands in visible (MLCT) | researchgate.net |

Computational Chemistry Approaches to Complex Geometry and Electronic Structure (e.g., DFT)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and understanding the geometric and electronic properties of metal complexes containing substituted phenanthroline ligands. researchgate.netnih.gov These computational methods allow for detailed analysis of molecular orbitals, electronic transitions, and the structural parameters of complexes, providing insights that complement experimental data. unige.chmdpi.com

DFT calculations have been extensively used to study iron complexes with a wide array of substituted phenanthrolines. researchgate.net Geometry optimizations, often performed at the BP86/TZP level, reveal that visible light absorption in these metal-to-ligand charge transfer (MLCT) complexes involves transitions from the highest occupied molecular orbitals (HOMOs), which are primarily metal-based, to the lowest unoccupied molecular orbitals (LUMOs) that are ligand-based. researchgate.net A strong linear correlation has been established between computationally derived HOMO energies, ionization potentials, and experimentally measured redox potentials. researchgate.net

For ruthenium(II) complexes with phenanthroline ligands fused with tetrathiafulvalene (B1198394) (TTF), DFT calculations indicate that the HOMO is localized on the TTF moiety, positioned significantly above the metal-centered d orbitals. unige.ch This electronic structure, confirmed by electrochemical studies, dictates the nature of the electronic transitions. unige.ch TD-DFT calculations have successfully attributed the low-energy absorption features in these complexes to intraligand charge transfer (ILCT) transitions, explaining the observed photophysical properties, such as luminescence quenching. unige.ch

In the case of copper(I) complexes with 2,9-disubstituted phenanthrolines, DFT and TD-DFT methods have been employed to investigate the structures of their ground and excited states. nih.gov These studies reveal that the photophysics are governed by several nuclear motions, including the pseudo Jahn-Teller (PJT) distortion and the bending of the phenanthroline ligands. nih.gov The energy profiles of the first triplet (T1) and first singlet (S1) excited states, along with the transition state structures, have been calculated to understand the barriers to conformational changes upon excitation. nih.gov

Furthermore, DFT has been used to analyze nickel-phenanthroline complexes, showing a strong correlation between theoretical and experimentally determined geometric parameters. mdpi.com These calculations help in elucidating the distorted octahedral geometry and the distribution of charge density in the HOMO and LUMO, which are typically localized on the metal-halogen bond and the phenanthroline ring, respectively. mdpi.com

Modulating Complex Properties through Ligand Design

Impact of Electronic and Steric Properties of Substituents on Coordination

The introduction of substituents at the 2- and 9-positions of the 1,10-phenanthroline ring system profoundly influences the coordination chemistry and properties of the resulting metal complexes. researchgate.net These substituents exert both electronic and steric effects that can be harnessed to tune the geometry, stability, and reactivity of the complexes. nih.gov

Steric hindrance is a dominant factor in ligands derived from 2,9-disubstituted phenanthrolines. nih.gov Bulky groups, such as aryl or methyl groups, at these positions can prevent the formation of homoleptic complexes, where multiple identical ligands coordinate to a single metal center. researchgate.net This steric clash forces the formation of heteroleptic complexes, allowing for the controlled assembly of complexes with different ligands. researchgate.net For instance, the significant steric hindrance imposed by a 2,9-dimesityl-1,10-phenanthroline (B13125874) ligand prevents the coordination of a second identical ligand to a copper(I) center, thereby enabling the binding of a different, less sterically demanding phenanthroline derivative. researchgate.net This strategy is crucial for constructing sophisticated supramolecular structures and molecular machines. researchgate.net

The steric bulk at the 2,9-positions also directly impacts the coordination geometry. In copper(I) complexes, which typically favor a tetrahedral geometry, bulky substituents can enforce a flattened, more distorted tetrahedral environment. cmu.edunih.gov This distortion away from the ideal geometry affects the photophysical and electrochemical properties of the complex. cmu.edu Research has shown that even when bulky groups are placed further from the coordination site (e.g., at the 4,7-positions), they can still induce a near-perfect tetrahedral geometry through non-covalent interactions between the ligands. nih.gov

Electronically, the nature of the substituents can alter the electron density on the phenanthroline nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the redox potential of the complex. nih.govnih.gov Electron-donating groups can increase the electron density, potentially strengthening the bond and making the metal center harder to oxidize. Conversely, electron-withdrawing groups can decrease the electron density, affecting the stability and reactivity of the complex. nih.gov The interplay between these steric and electronic effects allows for fine-tuning of the properties of metal-phenanthroline complexes for specific applications. cmu.edu

Introduction of Chirality in Ligands for Enantioselective Complexation

The strategic introduction of chiral centers into phenanthroline-based ligands is a powerful method for achieving enantioselective metal-catalyzed reactions. researchgate.net The precursor, this compound, serves as a versatile starting material for synthesizing a variety of chiral ligands. The bromomethyl groups are reactive handles that can be displaced by chiral nucleophiles, leading to new chiral phenanthroline derivatives.

A notable strategy involves attaching the phenanthroline core to a chiral scaffold that incorporates a hydrogen-bonding site. acs.orgsci-hub.se For example, a chiral phenanthroline ligand has been synthesized by linking it to an octahydro-1H-4,7-methanoisoindol-1-one skeleton. acs.orgsci-hub.se In silver-catalyzed C-H amination reactions, this ligand, in conjunction with an achiral 1,10-phenanthroline co-ligand, has demonstrated high site- and enantioselectivity. acs.orgsci-hub.se DFT calculations and mechanistic studies suggest that the substrate binds to the chiral ligand via hydrogen bonding, which then orients a specific C-H bond towards the catalytically active silver center, thus controlling the stereochemical outcome of the reaction. researchgate.net

This approach has been successfully applied to the enantioselective sulfimidation of 3-thiosubstituted 2-quinolones and 2-pyridones, achieving high enantioselectivity with a silver-based catalyst system. researchgate.net The success of these catalytic systems hinges on the precise spatial arrangement enforced by the chiral ligand, which creates a chiral pocket around the metal center. This pocket differentiates between the enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the product.

The development of such chiral phenanthroline ligands is a key area of research in asymmetric catalysis, with ongoing efforts to explore new chiral backbones and their applications in a broader range of transition metal-catalyzed transformations. dntb.gov.ua

Thermochemistry and Electrochemical Behavior of Metal-Phenanthroline Complexes

Electrochemical techniques, particularly cyclic voltammetry (CV), are widely used to investigate the redox behavior of these complexes. researchgate.netresearchgate.netcapes.gov.br For copper-phenanthroline complexes, CV studies often reveal quasi-reversible redox processes corresponding to the Cu(II)/Cu(I) or Cu(I)/Cu(0) couples. researchgate.net The redox potentials are sensitive to the substituents on the phenanthroline ring. cmu.edunih.gov Bulky substituents at the 2,9-positions can significantly affect the redox potential by distorting the preferred coordination geometry of a particular oxidation state. cmu.eduacs.org For example, steric hindrance can destabilize the planar geometry favored by Cu(II), thus shifting the Cu(II)/Cu(I) redox potential.

Studies on nickel(II) complexes with 2,9-disubstituted phenanthroline ligands have shown that these ligands can stabilize lower oxidation states. researchgate.net Similarly, the electrochemical properties of nickel and zinc complexes with 1,10-phenanthroline-5,6-dione (B1662461) have been investigated, revealing that the nickel complex exhibits redox activity, making it a potential redox mediator. bohrium.com The thermochemical properties, studied through techniques like thermogravimetric analysis, provide information on the thermal stability of these complexes. mdpi.com For example, an iron(III) complex with 1,10-phenanthroline and succinate (B1194679) ligands was found to be stable up to 136 °C. mdpi.com

Compound Index

Catalysis and Mechanistic Investigations

Metal-Phenanthroline Complexes as Catalytic Systems

Metal complexes featuring 2,9-disubstituted phenanthroline ligands have demonstrated remarkable catalytic activity across a spectrum of chemical reactions, from oxidation and hydrolysis to photoredox-mediated transformations and the conversion of small molecules like CO2.

Hydrocarbon Oxidation Reactions (e.g., activation of dioxygen and hydrogen peroxide)

The functionalization of phenanthroline ligands with halogen substituents is a known strategy to enhance and prolong the activity of metal oxidation catalysts. scispace.com Complexes of 2,9-disubstituted phenanthrolines are particularly effective in activating small molecules like dioxygen (O2) and hydrogen peroxide (H2O2) for the oxidation of hydrocarbons.

Ruthenium complexes of 2,9-dimethyl-1,10-phenanthroline have been shown to activate dioxygen and hydrogen peroxide for the oxygenation of hydrocarbons. scispace.com The synthesis of halogenated derivatives, such as 2,9-bis(bromomethyl)-1,10-phenanthroline, is pursued to create more oxidatively resistant ligands that can withstand the harsh conditions of oxidation catalysis. scispace.com

Copper-phenanthroline complexes are also potent catalysts for oxidation reactions involving H2O2. researchgate.netresearchgate.net These systems are believed to operate through the generation of highly reactive hydroxyl radicals (HO•). rsc.orgrsc.orgrsc.org The mechanism likely involves a Fenton-like reaction, where the phenanthroline complex shuttles metal ions (like Fe²⁺ or Cu²⁺) that react with H2O2 to produce these radicals. rsc.org The ability of the phenanthroline ligand to intercalate into substrates like DNA can bring the catalytic metal center into close proximity, optimizing the oxidative process. rsc.org Theoretical studies on 2,9-dihalo-1,10-phenanthroline metal complexes further explore their activity in the catalytic oxygen reduction reaction. nih.gov

The catalytic performance of copper(II) complexes in the aerobic oxidation of 1,10-phenanthroline (B135089) itself to phenanthroline-dione highlights the system's inherent oxidative power. chemistryviews.org

Interactive Table: Catalytic Oxidation Systems

| Catalyst System | Oxidant | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Ruthenium complexes with halogenated 2,9-dimethyl-1,10-phenanthroline derivatives | O₂, H₂O₂ | Hydrocarbon Oxygenation | Halogenation of the ligand enhances catalyst stability and activity. scispace.com | scispace.com |

| Copper-phenanthroline complexes | H₂O₂ | Delignification (Oxidation) | Efficiently activates H₂O₂ for oxidation, likely via hydroxyl radical generation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Iron/Phenanthroline System | H₂O₂ | Fenton-like Reaction | Phenanthroline facilitates the generation of OH• radicals near a target substrate. rsc.org | rsc.org |

Hydrolytic Reactions (e.g., carboxylic and phosphoric ester hydrolysis)

Metal complexes of functionalized phenanthrolines act as efficient artificial metalloenzymes for the hydrolysis of ester bonds. While direct studies on this compound are limited, research on closely related derivatives provides significant insight. Divalent metal ion complexes of 2,9-bis[(methyldodecylamino)methyl]-1,10-phenanthroline, for instance, effectively catalyze the hydrolysis of various phosphate (B84403) triesters, diesters, and monoesters when housed in neutral Brij 35 micelles.

Similarly, lipophilic phenanthroline ligands functionalized with imidazole (B134444) groups have been synthesized to mimic the bifunctional catalysis of enzymes, combining electrophilic activation by the metal ion with nucleophilic or general-base catalysis by the imidazole. These metallosurfactants, when complexed with Zn(II) or Cu(II), form mixed micelles that are highly efficient synzymes for the hydrolysis of p-nitrophenyl picolinate (B1231196) (a carboxylic ester) and a phosphate diester, exhibiting true turnover behavior. The rigid phenanthroline backbone provides a pre-organized binding site for the metal ion, enhancing both substrate binding and catalytic efficiency compared to more flexible pyridine-based analogues.

Cyclopropanation Reactions

Currently, there is no specific information available in the surveyed literature regarding the application of metal complexes of this compound in cyclopropanation reactions.

Photoredox Catalysis (e.g., Atom-Transfer Radical-Addition (ATRA))

Phenanthroline-based metal complexes are stars in the field of photoredox catalysis. Ruthenium(II) complexes with substituted phenanthroline ligands are central to many photocatalytic organic reactions. nih.gov These complexes can absorb visible light, accessing excited states that allow them to act as potent single-electron transfer agents.

A key application is Atom Transfer Radical Addition (ATRA), a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In ATRA, a transition metal catalyst, often a copper(I) complex with a phenanthroline-type ligand, reversibly transfers a halogen atom to generate a radical intermediate from an alkyl halide. This radical then adds to an alkene, and the resulting radical is quenched by the oxidized copper(II) species, regenerating the copper(I) catalyst and forming the final product. The use of phenanthroline ligands is crucial; their electronic structure contributes to the stability of the copper(I) complex, which is essential for the catalytic cycle. This methodology has been advanced to use only catalytic amounts of the copper complex by employing a radical initiator to continuously regenerate the active Cu(I) species.

Interactive Table: Photoredox Catalysis Data

| Catalyst System | Reaction | Key Feature | Reference |

|---|---|---|---|

| [Ru(phen)(bpy)₂]²⁺-type complexes | Oxidation of sulfides, Phosphonylation of amines | Phosphonate substituents on the phenanthroline core enhance photocatalytic efficiency and allow for catalyst reuse. nih.gov | nih.gov |

| Cu(I)/phenanthroline complex | Atom Transfer Radical Polymerization (ATRP) of styrene | Apparent activation energy of 75 kJ/mol was determined for the process. | |

| Copper(I/II) complexes with tris(2-pyridylmethyl)amine | Atom Transfer Radical Addition (ATRA) | Highly efficient addition of polyhalogenated compounds to alkenes using a radical initiator to regenerate the catalyst. |

Catalysis in Challenging Chemical Transformations (e.g., CO2 Reduction, Water Splitting)

The robust and tunable nature of phenanthroline-based ligands makes them suitable for tackling highly challenging and energy-relevant transformations, such as the reduction of carbon dioxide and the splitting of water.

CO₂ Reduction: Inspired by the active site of natural carbon monoxide dehydrogenase (CODH), a dinickel complex supported by a 2,9-disubstituted phenanthroline ligand (2,9-bis(5-tert-butyl-2-hydroxy-3-pyridylphenyl)-1,10-phenanthroline) was developed for the electrocatalytic reduction of CO₂ to carbon monoxide (CO). This binuclear system demonstrated reactivity approximately five times higher than its mononuclear counterpart. The phenanthroline moiety in this system is redox-active, playing a crucial role in modulating electron transfer, while the second nickel site facilitates the C–O bond activation and cleavage.

Mechanistic Studies of Catalytic Activity

Understanding the mechanism by which these catalysts operate is crucial for their rational design and improvement. For oxidation reactions involving copper-phenanthroline complexes and H2O2, mechanistic studies point towards the formation of reactive oxygen species (ROS). rsc.org In the oxidation of glutathione (B108866), experimental and computational work suggests that while various copper-glutathione clusters may form, a minor ternary species, GS-Cu(I)-Phen, is the primary redox-active species responsible for oxidizing glutathione and generating hydroxyl radicals. rsc.orgrsc.org

In CO₂ reduction with the aforementioned dinickel complex, electrochemical and computational studies revealed that the phenanthroline ligand is non-innocent. It participates directly in the redox process, accepting an electron to facilitate a three-electron reduction at a lower potential, generating a highly reactive Ni(I)Ni(I)(phen•−) species that readily activates CO₂.

For photoredox processes, the mechanism hinges on the photophysical properties of the metal complex. Upon light absorption, the complex reaches a metal-to-ligand charge-transfer (MLCT) excited state. This excited state can then engage in either an oxidative or reductive quenching cycle. In the case of ruthenium polypyridyl complexes, spectroelectrochemical data show that the first electron transfer often occurs on the phenanthroline ligand, highlighting its role as the primary redox-active site in the photocatalytic cycle. nih.gov

Supramolecular Chemistry and Host Guest Systems

Construction of Macrocyclic and Dendritic Architectures

The bifunctional nature of 2,9-Bis(bromomethyl)-1,10-phenanthroline allows for its integration into larger cyclic and branched structures through covalent bond formation with complementary di- or poly-functionalized molecules.

An important application of This compound is in the synthesis of hybrid macrocycles that combine the structural features of phenanthroline with those of calixarenes. The reaction of p-tert-butylcalix rsc.orgarene with This compound has been utilized to synthesize an A,D-bridged calix rsc.orgarene. An improved synthetic strategy for this transformation has been reported, highlighting the importance of this specific phenanthroline derivative in creating these complex three-dimensional hosts. These phenanthroline-bridged calixarenes exhibit unique conformational properties and have been investigated for their potential in metal ion complexation and catalysis. For instance, a phenanthroline-bridged calix rsc.orgarene has been shown to be a suitable ligand for Cu(I) ions. More recently, phenanthroline has been used to functionalize titanium-oxo clusters in conjunction with calix rsc.orgarene, demonstrating the ongoing interest in combining these structural motifs. mdpi.com

The electrophilic nature of the bromomethyl groups in This compound makes it an ideal synthon for reaction with nucleophilic amines and the oxygen atoms of glycols to form polyamine and crown ether macrocycles, respectively.

The synthesis of polyamine macrocycles incorporating a phenanthroline unit has been reported, where the polyamine chain connects the 2 and 9 positions of the phenanthroline. rsc.orgrsc.orgacs.orgnih.govacs.org These macrocycles are of significant interest as they can act as multifunctional receptors, capable of binding both metal ions through the phenanthroline unit and anions or other guest molecules via the polyammonium cavity that forms upon protonation. rsc.org For example, a phenanthroline-containing tetraamine (B13775644) macrocycle has been shown to bind nucleotide anions like ATP and ADP through a combination of electrostatic interactions, hydrogen bonding, and π-stacking. rsc.org

Similarly, phenanthroline-containing crown ethers have been synthesized, although often through different synthetic routes not directly employing This compound . acs.orgnih.govvt.edujetir.org These macrocycles combine the cation-binding properties of the crown ether loop with the electronic and coordinating properties of the phenanthroline unit. For instance, a crown ether appended iridium(III) complex of phenanthroline has been developed as a luminescent chemosensor for silver ions. acs.org The general synthetic strategies for creating functionalized crown ethers often involve templated macrocyclization, a method that could be adapted to use This compound as the phenanthroline source. nih.gov

| Hybrid Macrocycle Type | Key Features | Potential Applications |

| Polyamine-Phenanthroline | Cation and anion binding capabilities | Anion sensing, nucleotide recognition |

| Crown Ether-Phenanthroline | Selective cation binding, luminescence | Ion sensing, molecular switches |

Phenanthroline-based macrocycles, which can be synthesized from This compound , are capable of self-assembling into larger, ordered structures. A notable example is the protonation-induced self-assembly of bis-phenanthroline macrocycles into nanofibers. nih.gov These nanofibers can act as templates for the one-dimensional array of various metal-containing anions, such as tetrachloroaurate, hexachloroplatinate, and phosphomolybdate. nih.gov This process demonstrates the ability of these macrocycles to form well-defined supramolecular aggregates that can organize and accumulate ions into clusters. nih.gov Furthermore, studies on other phenanthroline-diamide macrocycles have shown their propensity to form aggregates in solution, with the size of these clusters being influenced by the solvent. mdpi.com

Molecular Topology and Mechanically Interlocked Molecules

The templating ability of the phenanthroline unit, particularly its strong coordination to copper(I) ions, is a cornerstone of the synthesis of mechanically interlocked molecules (MIMs) such as catenanes and rotaxanes. This compound serves as a key starting material for the phenanthroline-containing components of these intricate structures.

The synthesis of nih.govcatenanes, which consist of two interlocked macrocycles, has been famously achieved using a copper(I)-templated approach pioneered by Sauvage and coworkers. In this strategy, a phenanthroline-containing macrocycle and an open-chain phenanthroline derivative are threaded onto a copper(I) ion, followed by cyclization of the open-chain component to form the interlocked structure. The precursors for these phenanthroline macrocycles can be readily prepared from This compound .

Similarly, nih.govrotaxanes, composed of a macrocyclic ring threaded onto a linear axle with bulky stoppers at each end, are also synthesized using phenanthroline-based macrocycles. nih.gov The phenanthroline-containing macrocycle acts as the wheel, and its threading onto a pre-formed axle is often facilitated by copper(I) coordination. Subsequent "stoppering" reactions prevent the dethreading of the macrocycle. The versatility of the 2,9-disubstituted phenanthroline framework allows for the incorporation of various functionalities into the resulting rotaxanes, enabling their use as molecular switches and sensors. nih.gov

| Mechanically Interlocked Molecule | Description | Role of Phenanthroline |

| nih.govCatenane | Two interlocked macrocycles | Forms one or both of the macrocyclic components, templated by Cu(I) |

| nih.govRotaxane | A macrocycle threaded on a stoppered axle | Forms the macrocyclic "wheel," threading templated by Cu(I) |

Host-Guest Recognition and Binding Studies

Macrocycles derived from This compound are excellent hosts for a variety of guest species, owing to the combination of the metal-coordinating phenanthroline unit and the additional binding sites introduced in the macrocyclic framework.

The host-guest chemistry of these macrocycles has been extensively studied. frontiersin.org Phenanthroline-bridged calixarenes, for example, have been investigated for their ability to bind metal ions. psu.edursc.org The pre-organized cavity of the calixarene, combined with the phenanthroline binding site, can lead to selective complexation of specific metal cations.

Polyamine-phenanthroline macrocycles are particularly interesting as hosts for anions. rsc.orgnih.gov Upon protonation of the amine groups, the macrocycle becomes a polycationic host capable of binding anions through strong electrostatic interactions and hydrogen bonds. The phenanthroline unit can also participate in binding through π-stacking interactions with aromatic guests. Studies have shown that these macrocycles can selectively bind and recognize biologically important anions such as phosphates and the polyphosphate chains of nucleotides. rsc.org The binding affinity and selectivity can be tuned by altering the length and nature of the polyamine chain. rsc.org

Derivatives of 2,9-disubstituted-1,10-phenanthroline have also been explored as binders for G-quadruplex DNA structures, which are non-canonical secondary structures found in guanine-rich nucleic acid sequences. nih.govmdpi.comresearchgate.net The planar aromatic surface of the phenanthroline can stack on the terminal G-quartets, leading to stabilization of the G-quadruplex. This has implications for the development of therapeutic agents that target these DNA structures.

Influence of Ligand Structural Rigidity and Conformation on Selectivity

The compound this compound is a notable ligand in the field of supramolecular chemistry, primarily due to the inherent structural features of its 1,10-phenanthroline (B135089) core. The rigidity and pre-organized nature of this heterocyclic system play a crucial role in determining its selectivity towards specific guest molecules, particularly metal ions.

The concept of preorganization is central to understanding the selectivity of host-guest systems. A host ligand is considered highly preorganized if its conformation in the unbound state is already close to the arrangement required for optimal binding with a guest. uncw.eduuncw.edu The 1,10-phenanthroline unit is an intrinsically rigid, planar aromatic system. This rigidity minimizes the entropic penalty upon complexation, as the ligand does not need to undergo significant conformational changes to form a binding pocket. This leads to more stable complexes and enhances the ligand's ability to discriminate between different guests. uncw.edunih.gov

While direct detailed studies on the host-guest chemistry of this compound are specific, extensive research on the closely related analogue, 2,9-bis(hydroxymethyl)-1,10-phenanthroline (PDALC), provides significant insights that are applicable due to the identical rigid backbone. uncw.edunih.gov The primary difference lies in the substituent at the 2 and 9 positions, which influences the electronic properties and potential secondary interactions but not the fundamental rigidity of the core.

Research on PDALC has demonstrated that the rigid phenanthroline backbone creates a well-defined cleft. This structural constraint is a key determinant for ion selectivity, showing a preference for larger metal ions with an ionic radius of approximately 1.0 Å, as these ions fit optimally within the binding site. nih.gov Metal ions that are too small for the cleft, such as Ni(II) or Cu(II), form less stable complexes, showcasing the selective nature of the preorganized host. nih.gov Conversely, larger ions like Pb(II) and Cd(II) are stabilized significantly. nih.gov

The selectivity of 2,9-disubstituted phenanthrolines is not limited to metal ions. These ligands have also been investigated as binders for complex biological structures like G-quadruplex DNA. In these systems, the rigid aromatic surface of the phenanthroline core facilitates stacking interactions, while the substituents at the 2 and 9 positions provide additional points of interaction and steric definition, allowing for selective recognition of specific DNA topologies over others, such as standard duplex DNA. nih.govmdpi.comnih.gov

The stability of complexes formed with the analogous ligand PDALC highlights this principle of size-based selectivity. The following table details the formation constants (Log K₁) for complexes between PDALC and various metal ions, illustrating the enhanced stability for ions that are well-matched to the ligand's preorganized binding cavity.

Table 1: Formation Constants (Log K₁) for 2,9-Bis(hydroxymethyl)-1,10-phenanthroline (PDALC) with Various Metal Ions Data sourced from studies on PDALC as a direct analogue. uncw.edu

| Metal Ion | Ionic Radius (Å) | Log K₁ |

| Mg(II) | 0.72 | 3.5 |

| Ni(II) | 0.69 | 5.8 |

| Cu(II) | 0.73 | 7.5 |

| Co(II) | 0.745 | 5.5 |

| Zn(II) | 0.74 | 6.5 |

| Cd(II) | 0.95 | 8.0 |

| Ca(II) | 1.00 | 4.2 |

| Sr(II) | 1.18 | 3.9 |

| Ba(II) | 1.35 | 3.2 |

| Pb(II) | 1.19 | 8.2 |

| La(III) | 1.03 | 7.0 |

| Gd(III) | 0.938 | 7.2 |

| In(III) | 0.80 | 9.5 |

| Bi(III) | 1.03 | 11.0 |

| Zr(IV) | 0.72 | 12.5 |

Materials Science Applications

Integration into Polymeric Materials

The unique structure of 2,9-Bis(bromomethyl)-1,10-phenanthroline allows for its incorporation into various polymer architectures, leading to materials with tailored properties. The reactive bromomethyl groups serve as key handles for polymerization reactions, enabling the creation of new π-conjugated polymers.

Enhancement of Material Properties (e.g., thermal stability, conductivity)

The incorporation of the 1,10-phenanthroline (B135089) unit into polymer backbones has been shown to impart high thermal stability. New π-conjugated polymers that include the 1,10-phenanthroline moiety have demonstrated good solubility in organic solvents alongside notable thermal resilience. This enhanced stability is crucial for the longevity and reliability of materials used in demanding applications.

While specific data on the conductivity of polymers derived directly from this compound is not extensively documented, related studies on metal complexes of phenanthroline derivatives suggest their potential as semiconducting materials. For instance, copper(II) bromide complexes with 1,10-phenanthroline monohydrate have been shown to behave as intrinsic semiconductors, indicating that polymers incorporating the phenanthroline core could exhibit interesting electrical properties. The electrochemical reduction, or n-doping, of certain phenanthroline-containing polymers has been observed with peaks in the range of -2.3 to -2.6 V versus Ag+/Ag, further suggesting their potential in electronic applications.

Thermal Properties of Phenanthroline-Containing Polymers

| Polymer System | Decomposition Temperature (°C) | Key Feature |

|---|---|---|

| π-conjugated polymers with 1,10-phenanthroline units | High | Good thermal stability |

Electrical Properties of Phenanthroline-Based Materials

| Material | Property | Measurement |

|---|---|---|

| 1,10-phenanthroline-containing π-conjugated polymers | Electrochemical Reduction (n-doping) | -2.3 to -2.6 V vs Ag+/Ag |

| [(phen)CuBr2]2 and {[(phen)2CuBr]Br·H2O} | Behavior | Intrinsic Semiconductor |

Optoelectronic Device Applications

The photoluminescent and charge-transporting properties of phenanthroline derivatives make them attractive candidates for use in optoelectronic devices. The rigid and planar structure of the phenanthroline core can facilitate efficient π-π stacking, which is beneficial for charge transport in thin-film devices.

Development of Organic Light-Emitting Diodes (OLEDs) and Tunable Emitters

Derivatives of 1,10-phenanthroline have been successfully utilized as blue emitting materials in OLEDs. In one study, a device employing a specific phenanthroline derivative as the emitter achieved a maximum luminous efficiency of 1.45 cd/A and a power efficiency of 1.52 lm/W. nih.gov The external quantum efficiency reached 0.99%, with Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.14) at an operating voltage of 8.0 V. nih.gov This demonstrates the potential of the phenanthroline scaffold in creating efficient light-emitting materials.

Furthermore, the integration of phenanthroline-based ligands into materials has been shown to enable tunable light emission. By coordinating with different lanthanide ions, it is possible to achieve emission across the visible spectrum, including white light. This tunability is a highly desirable feature for the development of advanced lighting and display technologies.

Performance of a Blue Emitting OLED with a Phenanthroline Derivative

| Performance Metric | Value | Voltage (V) |

|---|---|---|

| Maximum Luminous Efficiency (cd/A) | 1.45 | 8.0 |

| Maximum Power Efficiency (lm/W) | 1.52 | 8.0 |

| External Quantum Efficiency (%) | 0.99 | 8.0 |

| CIE Coordinates (x, y) | (0.16, 0.14) | 8.0 |

Data from a study on a blue emitting OLED using 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govrsc.orgphenanthroline as the emitter. nih.gov

Exploration of Electronic and Photophysical Properties for Device Performance

The electronic and photophysical properties of polymers containing 1,10-phenanthroline are key to their performance in optoelectronic devices. These polymers are often highly photoluminescent, with some exhibiting strong blue emission in solution, with peaks in the range of 412–434 nm. The emission characteristics can be influenced by factors such as solvent polarity, protonation, and coordination with metal ions, offering a pathway to tune the material's properties for specific applications.

The absorption spectra of phenanthroline and its derivatives typically show strong peaks in the UV region. For instance, 1,10-phenanthroline in a neutral aqueous solution exhibits absorption peaks at 227 nm and 263 nm. researchgate.net The photophysical properties of these materials are fundamental to understanding their behavior as emitters and charge carriers in OLEDs and other optoelectronic devices.

Photophysical Properties of Phenanthroline-Based Materials

| Material | Property | Wavelength (nm) |

|---|---|---|

| 1,10-phenanthroline-containing π-conjugated polymers | Emission Peak (in solution) | 412-434 |

| 1,10-phenanthroline (in neutral aqueous solution) | Absorption Peak | 227, 263 |

Biological Research Applications in Vitro and Mechanistic Focus

Nucleic Acid Interaction Studies

There is no available research data detailing the specific interactions of 2,9-bis(bromomethyl)-1,10-phenanthroline with nucleic acids. The inherent reactivity of the bromomethyl groups suggests it could act as a DNA alkylating agent, but specific studies investigating its intercalation, groove binding, or cleavage activity have not been reported.

DNA/RNA Intercalation and Groove Binding Investigations

No studies were found that specifically investigate the intercalative or groove-binding properties of this compound. Research in this area is focused on its more complex derivatives.

DNA Cleavage Activity and Mechanisms

There is no published evidence on the DNA cleavage activity or the mechanisms thereof for this compound.

G-Quadruplex (G4) DNA Stabilization and Binding Selectivity

While numerous 2,9-disubstituted 1,10-phenanthroline (B135089) derivatives are designed and evaluated as G-quadruplex (G4) stabilizing ligands nih.gov, there is no specific data on the G4 binding and stabilization capabilities of this compound itself. The research highlights the importance of the side chains attached to the phenanthroline core for achieving high affinity and selectivity for G4 structures.

Biophysical Evaluation Techniques (e.g., FRET, CD, Viscometry)

Biophysical techniques such as Förster Resonance Energy Transfer (FRET), Circular Dichroism (CD), and viscometry have been extensively used to study the interaction of various phenanthroline derivatives with DNA and G-quadruplexes nih.govnih.gov. However, no such evaluation has been reported for this compound.

Cellular Interaction Studies

Mechanistic Investigations of Cytotoxicity in Cellular Models (In Vitro)

No data is available regarding the in vitro cytotoxicity or the mechanistic pathways of cell death induced by this compound. Cytotoxicity studies are typically performed on the final, more stable derivatives synthesized from this precursor. For instance, various 2,9-disubstituted phenanthroline compounds have been assessed for their cytotoxic effects against different cancer cell lines, with their activity being highly dependent on the nature of the substituents nih.govplos.org.

Interaction with Biological Targets (e.g., enzymes, without dosage/safety/clinical data)

Derivatives of the 2,9-disubstituted 1,10-phenanthroline framework have been identified as potent interactors with nucleic acids, particularly non-canonical DNA structures. A primary biological target for these compounds is the G-quadruplex (G4) DNA. nih.govnih.govnih.gov G4s are secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions.

Research has shown that thiosemicarbazone derivatives based on the 1,10-phenanthroline scaffold can effectively bind to and stabilize the human telomeric G4 sequence (Tel22). nih.govmdpi.com This stabilization is a key mechanism of action, as it can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells that is responsible for maintaining telomere length. mdpi.comresearchgate.net By stabilizing the G4 structure, these ligands can prevent telomerase from accessing the telomere, ultimately triggering apoptosis (programmed cell death) in cancer cells. mdpi.comresearchgate.net

Studies using various biophysical techniques, including FRET melting assays, circular dichroism, and equilibrium dialysis, have confirmed the interaction. nih.govmdpi.com These investigations revealed that the thiosemicarbazone derivatives exhibit a notable selectivity for G4 DNA over standard double-stranded DNA (dsDNA), with one neutral derivative showing an estimated 24-fold greater affinity for the telomeric quadruplex. nih.govmdpi.com The interaction leads to apoptosis, an effect also observed with other recognized 1,10-phenanthroline-based G4 ligands. nih.govresearchgate.net

Design Principles for Bioactive Derivatives (Ligand Design)

The design of bioactive molecules using the 1,10-phenanthroline core is based on its properties as a rigid, planar, and aromatic heterocyclic system. This structure is an excellent scaffold for creating multidentate ligands capable of coordinating with metal ions or interacting with biological macromolecules. asianpubs.orgresearchgate.net The substituents at the 2 and 9 positions are of particular importance, as they extend into the major groove of DNA, allowing for specific interactions that enhance binding affinity and selectivity. researchgate.net

The fundamental design principle involves attaching functional side chains to the 2 and 9 positions of the phenanthroline ring. These side chains can be varied to fine-tune the molecule's biological activity. nih.govresearchgate.net For instance, the introduction of thiosemicarbazone groups creates ligands with multiple donor atoms (nitrogen and sulfur) that are known to form stable complexes and exhibit a wide range of biological activities. mdpi.comasianpubs.org The planarity of the core phenanthroline unit is crucial for enabling intercalation between the base pairs of DNA, while the side chains provide additional stabilizing interactions. researchgate.net

Synthesis of Thiosemicarbazone-Based Ligands

Thiosemicarbazones are a class of compounds recognized for their versatile role in medicinal chemistry and are synthesized through the condensation reaction of a ketone or aldehyde with thiosemicarbazide (B42300). mdpi.comnih.gov In the context of 2,9-disubstituted 1,10-phenanthroline ligands, the established synthetic route involves the precursor 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168). mdpi.comasianpubs.org This dialdehyde (B1249045) is typically prepared via the selenium dioxide oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine). asianpubs.org

The synthesis of the target bis(thiosemicarbazone) ligand proceeds as follows:

1,10-phenanthroline-2,9-dicarbaldehyde is dissolved in a suitable solvent, such as methanol. mdpi.com

Two equivalents of thiosemicarbazide are added to the solution, often with a catalytic amount of acid (e.g., H₂SO₄). mdpi.comasianpubs.org

The reaction mixture is heated under reflux for several hours. mdpi.comasianpubs.org

Upon cooling, the product precipitates and can be isolated by filtration, washed, and recrystallized to yield the pure 2,2′-(1,10-phenanthroline-2,9-diyl)-bis(methylene)-bis(hydrazine-1-carbothioamide). mdpi.com

This procedure can be adapted to synthesize ionic salt derivatives by adding salts like KPF₆ or NaBF₄ to the reaction mixture, yielding the corresponding hexafluorophosphate (B91526) or tetrafluoroborate (B81430) salts of the thiosemicarbazone ligand. mdpi.com

Structure-Activity Relationship Studies (Focused on Interaction Mechanisms)

Structure-activity relationship (SAR) studies on 2,9-disubstituted 1,10-phenanthroline thiosemicarbazones reveal key insights into their interaction mechanisms. The biological activity is significantly influenced by the chemical nature of the substituents at the 2 and 9 positions.

A comparative study of a neutral bis(thiosemicarbazone) ligand and its corresponding ionic salts (hexafluorophosphate and tetrafluoroborate) demonstrated differences in their biological effects. mdpi.com While all thiosemicarbazone derivatives showed a capacity to bind and stabilize the telomeric G4 quadruplex more effectively than dsDNA, the ionic salts generally displayed lower IC₅₀ values in cytotoxicity assays against several tumor cell lines. nih.govmdpi.com However, the neutral derivative was unique in exhibiting modest selectivity between a prostate tumor cell line and a healthy prostate cell line. nih.govresearchgate.net

Analytical and Characterization Methodologies in Research

X-ray Diffraction Analysis

X-ray diffraction stands as a cornerstone technique for the precise determination of molecular and crystal structures. It provides definitive proof of chemical structure and offers insights into the spatial arrangement of atoms and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Complex Structures

For instance, the crystal structure of 2,9-Bis(trichloromethyl)-1,10-phenanthroline reveals that the phenanthroline core is nearly planar, with slight deviations. nih.gov In this analogue, the two independent molecules within the asymmetric unit exhibit a slight twist, with dihedral angles between the central and outer rings ranging from 3.81(7)° to 4.30(7)°. nih.gov It is anticipated that 2,9-Bis(bromomethyl)-1,10-phenanthroline would adopt a similar conformation, with the bromomethyl groups positioned at the 2 and 9 positions of the phenanthroline ring system. The crystal packing is likely to be stabilized by a network of intermolecular interactions, including C–H⋯Br contacts and π–π stacking interactions between the aromatic phenanthroline rings of adjacent molecules. nih.govmdpi.com

The crystal data for the closely related 2,9-Bis(trichloromethyl)-1,10-phenanthroline provides a valuable reference point for the anticipated crystallographic parameters of the bromo-derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₆Cl₆N₂ |

| Formula Weight | 414.91 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.3001(6) |

| b (Å) | 6.8825(2) |

| c (Å) | 20.3461(5) |

| β (°) | 114.689(1) |

| Volume (ų) | 3091.74(14) |

| Z | 8 |

Electrochemical Characterization

Electrochemical methods are pivotal in assessing the redox properties of this compound, particularly in the context of its coordination complexes. These techniques probe the electron transfer processes, providing insights into the electronic structure and reactivity of the molecule.

Cyclic Voltammetry and Square Wave Voltammetry for Redox Properties

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to study the redox behavior of chemical species. For phenanthroline derivatives, these methods are often employed to characterize their metal complexes. For example, the electrochemical properties of an iron(II) complex with 3-bromo-1,10-phenanthroline, [Fe(3-Br-phen)₃]²⁺, have been investigated using cyclic voltammetry. researchgate.net The study revealed that the complex undergoes reductive electropolymerization, forming a stable and electroactive film on the electrode surface. researchgate.net The cyclic voltammogram of this complex in acetonitrile (B52724) showed characteristic redox waves corresponding to the Fe(III)/Fe(II) couple and ligand-based reductions. researchgate.net

While specific voltammetric data for this compound is not detailed in the available literature, it is expected that this ligand, upon coordination to a redox-active metal center, would exhibit rich electrochemical behavior. The electron-withdrawing nature of the bromine atoms would likely influence the reduction potentials of the phenanthroline ligand and the coordinated metal ion. Both CV and SWV would be instrumental in quantifying these redox potentials, determining the reversibility of electron transfer processes, and studying the stability of the resulting redox species. The presence of two bromomethyl groups could also offer pathways for subsequent chemical reactions following electron transfer, a phenomenon that can be effectively studied by these voltammetric techniques.

Computational and Theoretical Chemistry Methods

Computational and theoretical chemistry methods are indispensable tools for gaining a deeper understanding of the molecular properties of this compound at an atomic level. These approaches complement experimental data and provide predictive insights into the molecule's behavior.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure and geometry of molecules. nih.govrsc.orgnih.gov For phenanthroline derivatives, DFT calculations are routinely performed to predict optimized geometries, vibrational frequencies, and electronic properties such as frontier molecular orbital (HOMO-LUMO) energies and the electrostatic potential surface. nih.govmdpi.com

Theoretical studies on substituted phenanthroline ligands have shown that the nature and position of the substituents significantly influence the electronic properties of the molecule. nih.govacs.org For this compound, DFT calculations would be crucial to understand the impact of the two bromomethyl groups on the electron distribution within the phenanthroline core. These calculations can provide insights into the ligand's coordinating ability, its reactivity, and the nature of its interactions with metal ions. For example, the calculated electrostatic potential can indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the compound and its metal complexes, aiding in the interpretation of experimental UV-Vis spectra. mdpi.comdergipark.org.tr

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their complexes. nih.govnih.gov These methods allow for the exploration of conformational landscapes, the study of intermolecular interactions, and the simulation of molecular motion over time. nih.gov

In the context of this compound, molecular modeling can be used to build and visualize the three-dimensional structure of the molecule and its potential coordination complexes. researchgate.net This is particularly useful for predicting how the ligand might interact with a metal center or a biological macromolecule.

Semi-Empirical Methods for Electronic Transitions (e.g., ZINDO/s)

In the computational analysis of molecules like this compound, semi-empirical methods serve as a computationally efficient alternative to ab initio calculations for predicting electronic spectra and understanding electronic transitions. uni-muenchen.denih.gov These methods are built upon the framework of Hartree-Fock theory but incorporate empirical parameters to simplify and speed up calculations, making them suitable for larger molecular systems. uni-muenchen.dewikipedia.orgrsc.org Among these, the ZINDO/s (Zerner's Intermediate Neglect of Differential Overlap/spectroscopic) method is specifically parameterized to reproduce electronic spectra (UV-Vis absorption spectra). wikipedia.orgdergipark.org.trststephens.net.in

The ZINDO/s method is designed to provide good estimates of the electronic excited states of molecules. wikipedia.org It operates by simplifying the calculation of electron-electron repulsion integrals, which are a computationally intensive part of ab initio methods. ststephens.net.in This is achieved through the "Neglect of Differential Overlap" approximation. dergipark.org.trdergipark.org.tr While this simplification reduces accuracy compared to more rigorous methods, its specific parameterization for spectroscopic data often yields reliable predictions of excitation energies and oscillator strengths. ststephens.net.inpsu.edu

For 1,10-phenanthroline (B135089) and its derivatives, ZINDO/s can be employed to simulate the UV-Vis spectrum, providing insights into the nature of the electronic transitions. dergipark.org.trdergipark.org.tr The electronic spectrum of the 1,10-phenanthroline ligand is characterized by π → π* and n → π* transitions. dergipark.org.trresearchgate.net In a study on metal complexes of 1,10-phenanthroline, the ZINDO/s method was used to analyze the electronic transitions of the complexes. dergipark.org.trdergipark.org.tr The calculations helped in assigning the observed absorption bands in the experimental spectra to specific electronic transitions within the molecules. For instance, the method could distinguish between transitions localized on the ligand (π → π) and those involving the non-bonding electrons on the nitrogen atoms (n → π). dergipark.org.trdergipark.org.tr

In the context of this compound, a ZINDO/s calculation would begin with the optimization of the molecule's ground-state geometry, which could be performed using a method like AM1 or PM3. dergipark.org.trpsu.edu Following this, the ZINDO/s method would be used to calculate the energies of the excited states and the probabilities of transitions to these states from the ground state (oscillator strengths). These calculated transitions can then be compared with an experimentally measured UV-Vis spectrum.